molecular formula C10H18Cl2O2 B14374535 Heptyl 2,3-dichloropropanoate CAS No. 89876-49-3

Heptyl 2,3-dichloropropanoate

Cat. No.: B14374535
CAS No.: 89876-49-3
M. Wt: 241.15 g/mol
InChI Key: VKWIXBARSOTFSG-UHFFFAOYSA-N
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Description

Heptyl 2,3-dichloropropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a heptyl group attached to a 2,3-dichloropropanoate moiety. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl 2,3-dichloropropanoate can be synthesized through the esterification of heptanol with 2,3-dichloropropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Heptyl 2,3-dichloropropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the 2,3-dichloropropanoate moiety can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield heptanol and 2,3-dichloropropanoic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted esters, alcohols, and amines.

    Hydrolysis: The major products are heptanol and 2,3-dichloropropanoic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Heptyl 2,3-dichloropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptyl 2,3-dichloropropanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing heptanol and 2,3-dichloropropanoic acid. These products can then interact with various cellular components, leading to different biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3-dichloropropanoate
  • Methyl 2,3-dichloropropanoate
  • Butyl 2,3-dichloropropanoate

Uniqueness

Heptyl 2,3-dichloropropanoate is unique due to its longer heptyl chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This makes it suitable for specific applications where longer alkyl chains are desired .

Properties

CAS No.

89876-49-3

Molecular Formula

C10H18Cl2O2

Molecular Weight

241.15 g/mol

IUPAC Name

heptyl 2,3-dichloropropanoate

InChI

InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-14-10(13)9(12)8-11/h9H,2-8H2,1H3

InChI Key

VKWIXBARSOTFSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(CCl)Cl

Origin of Product

United States

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